molecular formula C18H20O5 B12428255 (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate

(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate

Cat. No.: B12428255
M. Wt: 316.3 g/mol
InChI Key: IMZVJDUASUPZQK-KRWDZBQOSA-N
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Description

The compound (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate is a complex organic molecule characterized by its unique structure, which includes a furan ring, a dihydroxyphenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the dihydroxyphenyl group: This step involves the coupling of the furan ring with a dihydroxybenzene derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the acetate ester: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using reducing agents like lithium aluminum hydride.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its dihydroxyphenyl group can also be used to investigate redox reactions in biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its unique structural features. It can be explored for its antioxidant properties, as well as its potential to interact with various biological targets.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, while the acetate ester can be hydrolyzed by esterases to release the active compound. The furan ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl propionate
  • (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl butyrate
  • (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl benzoate

Uniqueness

The uniqueness of (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound for various applications.

Biological Activity

The compound (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate is a complex organic molecule that exhibits significant biological activity due to its unique structural features. It consists of a furan ring substituted with a dihydroxyphenyl group and an alkenyl acetate moiety, suggesting potential reactivity and diverse biological effects.

Structural Characteristics

This compound has a molecular formula of C18H20O5C_{18}H_{20}O_5 and a molecular weight of approximately 316.3 g/mol. Its structure includes:

  • A furan ring , which is known for its role in various biological activities.
  • Dihydroxyphenyl groups , which contribute to antioxidant and anti-inflammatory properties.
  • An alkenyl acetate moiety , which may enhance its reactivity and interaction with biological targets.

1. Antioxidant Properties

The presence of hydroxyl groups in the compound allows it to scavenge free radicals effectively. Research indicates that compounds with similar structures often exhibit enhanced antioxidant activities, which can protect cells from oxidative stress.

2. Antimicrobial Activity

Furan derivatives are frequently noted for their antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various microbes, making them potential candidates for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Compounds that contain phenolic structures typically demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The dual functionality of this compound may provide synergistic effects, enhancing its overall bioactivity compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-MethylfuranFuran ringAntioxidant
ResveratrolPhenolic structureAnti-inflammatory
CurcuminDiarylheptanoidAntimicrobial

The unique combination of furan and phenolic components in this compound may lead to enhanced bioactivity profiles not observed in other compounds.

The biological activities of this compound are likely mediated through various mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, enhancing or inhibiting their activity.
  • Cell Signaling Pathways : It could modulate signaling pathways related to inflammation and oxidative stress response.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of this compound:

  • Antioxidant Activity Study : A study demonstrated that this compound exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound showed substantial inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential for therapeutic applications.
  • Anti-inflammatory Research : Experimental models indicated that the compound reduced levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, highlighting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

[(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate

InChI

InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3/t17-/m0/s1

InChI Key

IMZVJDUASUPZQK-KRWDZBQOSA-N

Isomeric SMILES

CC(=CC[C@@H](C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C

Canonical SMILES

CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C

Origin of Product

United States

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